2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 331001-67-3
VCID: VC21452186
InChI: InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Molecular Formula: C17H13NO3
Molecular Weight: 279.29g/mol

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

CAS No.: 331001-67-3

Cat. No.: VC21452186

Molecular Formula: C17H13NO3

Molecular Weight: 279.29g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide - 331001-67-3

Specification

CAS No. 331001-67-3
Molecular Formula C17H13NO3
Molecular Weight 279.29g/mol
IUPAC Name 2-methyl-N-(2-oxochromen-6-yl)benzamide
Standard InChI InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20)
Standard InChI Key VPWZHEDSUBVXAU-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3

Introduction

2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide is a compound of interest in organic chemistry, particularly within the realm of benzamide derivatives and chromenone-based compounds. Despite the lack of specific information on this exact compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry.

Synthesis and Chemical Behavior

The synthesis of 2-Methyl-N-(2-oxo-2H-chromen-6-yl)benzamide would typically involve condensation reactions between benzamide derivatives and chromenone precursors. The specific synthetic pathway might include steps such as:

  • Step 1: Preparation of the chromenone ring through a Perkin reaction or similar methods.

  • Step 2: Synthesis of the benzamide part, potentially involving the reaction of benzoic acid with methylamine.

  • Step 3: Coupling of the benzamide and chromenone components, possibly through an amide bond formation.

Biological Activities and Potential Applications

Compounds with chromenone structures often exhibit biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects. The presence of a benzamide moiety can further enhance these properties or introduce new ones, depending on the specific substitution patterns.

Biological ActivityPotential Application
Anti-inflammatoryPharmaceutical applications
AntioxidantCosmetics or food additives
AntimicrobialAntiseptic agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator